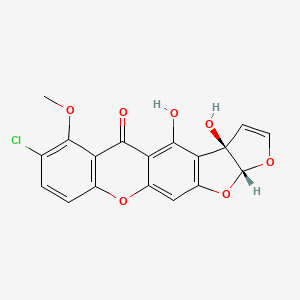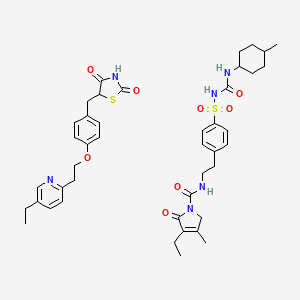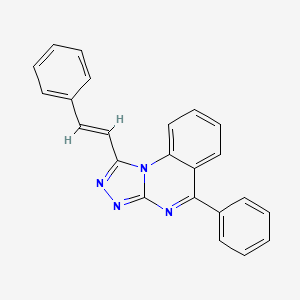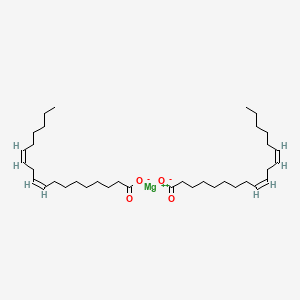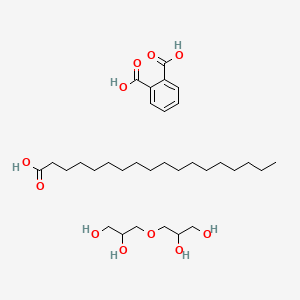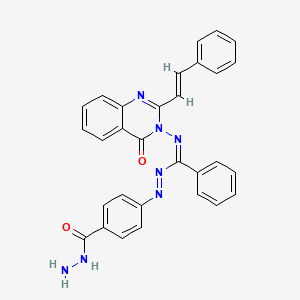
Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N'-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate is a complex organic compound with a unique structure that combines urea, pyrrolidine, and trifluoromethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other urea derivatives and compounds containing pyrrolidine or trifluoromethylphenyl groups. Examples include:
- Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-
- Pyrrolidine derivatives with similar substituents
- Trifluoromethylphenyl-containing compounds
Uniqueness
The uniqueness of Urea, N-(3-(2-methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N,N’-bis(3-(trifluoromethyl)phenyl)-, monomethanesulfonate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
Propriétés
Numéro CAS |
86398-87-0 |
|---|---|
Formule moléculaire |
C27H35F6N3O5S |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
methanesulfonic acid;1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-bis[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C26H31F6N3O2.CH4O3S/c1-18(2)16-37-17-23(34-11-3-4-12-34)15-35(22-10-6-8-20(14-22)26(30,31)32)24(36)33-21-9-5-7-19(13-21)25(27,28)29;1-5(2,3)4/h5-10,13-14,18,23H,3-4,11-12,15-17H2,1-2H3,(H,33,36);1H3,(H,2,3,4) |
Clé InChI |
JABBLAYVGUYTLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


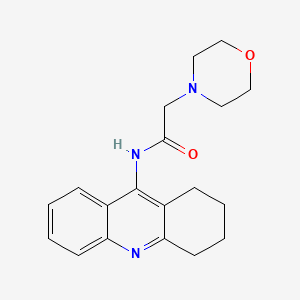

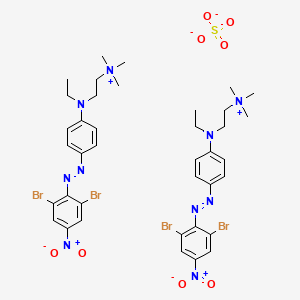

![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
